4,6-O-Ethylidene-D-glucose

Description

The exact mass of the compound 4,6-O-Ethylidene-D-glucose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-O-Ethylidene-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-O-Ethylidene-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

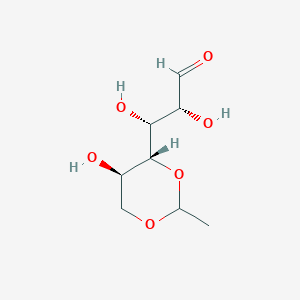

Structure

3D Structure

Properties

CAS No. |

13403-24-2 |

|---|---|

Molecular Formula |

C8H14O6 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2,3-dihydroxy-3-(5-hydroxy-2-methyl-1,3-dioxan-4-yl)propanal |

InChI |

InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3 |

InChI Key |

CYJNDOQNVXFIJC-UHFFFAOYSA-N |

SMILES |

CC1OCC(C(O1)C(C(C=O)O)O)O |

Isomeric SMILES |

CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |

Canonical SMILES |

CC1OCC(C(O1)C(C(C=O)O)O)O |

Other CAS No. |

13403-24-2 |

Synonyms |

4,6-O-ethylidene glucose ethylidene glucose |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 4,6-O-Ethylidene-α-D-glucopyranose (CAS 13224-99-2)

Physical Properties, Solubility Dynamics, and Application Protocols [1][2]

Part 1: Executive Summary

4,6-O-Ethylidene-α-D-glucopyranose (CAS 13224-99-2) is a specialized glucose derivative characterized by the protection of the C4 and C6 hydroxyl groups via an ethylidene acetal linkage.[3] This structural modification is not merely a protecting group strategy; it fundamentally alters the molecule's physicochemical behavior, locking the glucopyranose ring conformation and shifting its lipophilicity profile.

Primary utility lies in its role as a chiral intermediate for the synthesis of podophyllotoxin derivatives (e.g., Teniposide ) and as a chemical probe for studying glucose transport mechanisms (GLUT1 inhibition). This guide provides a definitive technical analysis of its physical properties, solubility behaviors, and handling protocols, designed to support reproducible experimental workflows.

Part 2: Chemical Identity & Structural Analysis

The ethylidene protection restricts the conformational flexibility of the pyranose ring, typically favoring the

| Parameter | Technical Detail |

| CAS Number | 13224-99-2 |

| IUPAC Name | (4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |

| Synonyms | 4,6-O-Ethylidene-α-D-glucose; Ethylidene glucose |

| Molecular Formula | C |

| Molecular Weight | 206.19 g/mol |

| SMILES | C[C@@H]1OC2O1 |

| Stereochemistry | Alpha-anomer (α-D-glucopyranose core) |

Structural Visualization (DOT)

The following diagram illustrates the core connectivity and the critical acetal bridge that defines its reactivity.

Caption: Structural logic of CAS 13224-99-2 showing the impact of the ethylidene bridge on reactivity.[4][5]

Part 3: Physicochemical Profile

The following data aggregates experimental values from validated certificates of analysis and literature sources.

| Property | Value / Range | Context & Implications |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires storage under inert atmosphere. |

| Melting Point | 168 – 173 °C | Sharp melting point indicates high crystalline purity; broad range suggests hydrolysis or wet sample. |

| Density | ~1.45 g/cm³ (Predicted) | High density typical of polyhydroxylated small molecules. |

| Optical Rotation | Measured in H | |

| LogP (Octanol/Water) | -1.80 (Computed) | Remains hydrophilic despite acetal protection, but less so than native glucose (LogP -3.2). |

| pKa | ~12.5 (Secondary OH) | Typical sugar acidity; stable in neutral and basic media. |

Part 4: Solubility & Dissolution Dynamics

Understanding the solubility of CAS 13224-99-2 is pivotal for process development. While the glucose core drives water solubility, the ethylidene group introduces a "lipophilic shift," allowing better penetration into organic phases compared to unprotected sugars.

Solvent Compatibility Matrix

| Solvent Class | Solubility Rating | Mechanistic Note |

| Water | High | Forms extensive H-bond networks via C1, C2, C3 hydroxyls. |

| Lower Alcohols (MeOH, EtOH) | Moderate | Soluble, but heating may be required for saturation. Good for recrystallization. |

| Polar Aprotic (DMSO, DMF) | Very High | Excellent solvents for stock solutions (>50 mM). |

| Ethers (THF, Diethyl Ether) | Low to Negligible | The ethylidene group improves partition slightly, but not enough for bulk solubility. |

| Chlorinated (DCM, Chloroform) | Insoluble | Lacks sufficient lipophilicity. |

Stability Warning: The Acid Sensitivity

Critical Factor: The 4,6-O-ethylidene group is an acetal .

-

pH < 4: Rapid hydrolysis occurs, regenerating D-glucose and acetaldehyde.

-

pH > 8: Generally stable.

-

Implication: Do not use acidic buffers (e.g., 0.1% TFA) for HPLC mobile phases. Use neutral or slightly basic systems (e.g., Ammonium Acetate pH 7.5).

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Saturation Solubility with Hydrolysis Check

Purpose: To determine solubility while verifying the molecule hasn't degraded during the test.

-

Preparation: Weigh 50 mg of CAS 13224-99-2 into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Vortex for 1 hour at 25°C. Do not sonicate excessively as heat promotes degradation.

-

Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).

-

Validation Step (Critical):

-

Analyze via HPLC-RI (Refractive Index) or ELSD.

-

Control: Inject a fresh standard of D-Glucose.

-

Pass Criteria: A single peak corresponding to the ethylidene derivative. Appearance of a secondary peak matching D-Glucose indicates solvent incompatibility (hydrolysis).

-

Protocol B: Stock Solution Storage

-

Solvent: Anhydrous DMSO.

-

Concentration: 100 mM.

-

Storage: -20°C, desiccated.

-

Shelf-life: 3 months. Verify purity by NMR before use in critical biological assays.

Part 6: Biological & Pharmaceutical Applications[3]

Drug Development (Teniposide)

CAS 13224-99-2 is the key glycosyl donor in the synthesis of Teniposide (a chemotherapeutic topoisomerase II inhibitor).[3] The ethylidene group is retained in the final drug structure, conferring metabolic stability and improving lipophilicity compared to the parent podophyllotoxin glycosides.

Mechanism of Action (GLUT1 Inhibition)

Unlike native glucose, the ethylidene derivative acts as a competitive exofacial binding-site inhibitor of the Glucose Transporter 1 (GLUT1).

-

Mechanism: It binds to the transporter but the rigid ethylidene tail prevents the conformational shift required for translocation, effectively "jamming" the door.

Workflow: Solubility & Stability Decision Tree

The following diagram guides the researcher through solvent selection to avoid degradation.

Caption: Decision matrix for solvent selection to prevent acetal hydrolysis and ensure solubility.

References

-

Pharmaffiliates . 4,6-O-Ethylidene-alpha-D-glucopyranose Product Data. Retrieved from

-

Apicule . API Intermediate Manufacturers: 4,6-O-Ethylidene-alpha-D-glucopyranose.[3] Retrieved from

-

Santa Cruz Biotechnology . 4,6-O-Ethylidene-α-D-glucose (CAS 13224-99-2) Product Sheet. Retrieved from

-

ChemBK . Physico-chemical Properties of 4,6-O-ethylidene-alpha-D-glucose. Retrieved from

-

Tokyo Chemical Industry (TCI) . Product Specification: 4,6-O-Ethylidene-alpha-D-glucopyranose. Retrieved from

Sources

Difference between 4,6-O-Ethylidene-D-glucose and 4,6-O-Benzylidene-D-glucose

Strategic Selection of Acetal Protecting Groups in Carbohydrate Synthesis

Executive Summary

In carbohydrate chemistry, the protection of the 4- and 6-hydroxyl groups of D-glucose is a foundational step for regioselective glycosylation. While both 4,6-O-benzylidene and 4,6-O-ethylidene acetals lock the glucose pyranose ring into a rigid trans-decalin-like chair conformation (preventing 4,6-conformational flipping), they offer divergent strategic advantages.

-

4,6-O-Benzylidene-D-glucose is the industry standard "Swiss Army Knife." It offers unique regioselective ring-opening capabilities (Hanessian-Hullar reaction, reductive opening) and UV-active handle for purification, but is susceptible to hydrogenolysis.

-

4,6-O-Ethylidene-D-glucose is the "Stealth" alternative. It is sterically compact, chemically robust against hydrogenolysis, and more water-soluble, making it ideal for sequences requiring late-stage benzyl ether cleavage or when aromatic stacking interactions interfere with stereoselectivity.

Part 1: Structural & Physicochemical Divergence

The primary difference lies in the acetal appendage: a phenyl group (benzylidene) versus a methyl group (ethylidene). This substitution dictates the electronic environment, solubility, and steric bulk of the molecule.

Comparative Physicochemical Profile

| Feature | 4,6-O-Benzylidene-D-glucose | 4,6-O-Ethylidene-D-glucose |

| Structure | 2-Phenyl-1,3-dioxane fused to pyranose | 2-Methyl-1,3-dioxane fused to pyranose |

| Steric Bulk | High (Aromatic ring) | Low (Methyl group) |

| Lipophilicity | High (Soluble in CHCl₃, EtOAc, DCM) | Low (Soluble in H₂O, EtOH, MeOH) |

| UV Activity | Strong (Easy TLC/HPLC detection) | None (Requires staining e.g., H₂SO₄/heat) |

| NMR Diagnostic | Benzylic proton singlet (~5.5 ppm) | Methyl doublet (~1.3 ppm) + Quartet |

| Crystallinity | Excellent (often recrystallizes easily) | Moderate (can be hygroscopic/oily) |

Stability & Orthogonality

The choice between these two often comes down to the planned deprotection strategy later in the synthesis.

-

Acid Stability: Both are cyclic acetals and are sensitive to aqueous acid. However, the benzylidene acetal is slightly more stable due to the conjugation of the oxocarbenium intermediate with the phenyl ring during hydrolysis, although the inductive effect of the phenyl group can sometimes retard the initial protonation compared to the ethylidene.

-

Hydrogenolysis (The Critical Difference):

-

Benzylidene: Labile to Pd/C + H₂. This allows simultaneous removal of benzyl ethers and the benzylidene acetal.

-

Ethylidene: Stable to Pd/C + H₂. This allows for the selective removal of benzyl protecting groups at positions 2 and 3 without disturbing the 4,6-protection.

-

Part 2: Synthetic Pathways & Mechanistic Insight

Both derivatives are thermodynamically controlled products. The reaction of an aldehyde (or its equivalent) with glucose initially forms kinetic products (often 1,2-acetals), but under acid catalysis and equilibrium conditions, the 4,6-acetal is favored because it forms a stable 6-membered ring (1,3-dioxane) fused trans to the pyranose ring.

Formation Pathways (Graphviz Visualization)

Figure 1: Thermodynamic convergence of glucose acetalization pathways.

Mechanistic Nuance[1]

-

Benzylidene Synthesis: Typically utilizes Benzaldehyde with Zinc Chloride (Lewis acid) or Benzaldehyde dimethyl acetal with p-Toluenesulfonic acid (pTsOH) . The reaction is driven by the crystallization of the product or the removal of methanol/water.

-

Ethylidene Synthesis: Utilizes Paraldehyde (a trimer of acetaldehyde) with Sulfuric Acid or Acetaldehyde dimethyl acetal . The use of paraldehyde requires depolymerization in situ. The ethylidene derivative is more soluble in the reaction media, often requiring careful neutralization and column chromatography or specific crystallization techniques (see Protocol B).

Part 3: Reactivity Profile & Regioselective Opening

This section details why a researcher would choose Benzylidene over Ethylidene. The Benzylidene acetal is not just a protecting group; it is a reactive scaffold .

The Hanessian-Hullar Reaction (Benzylidene Exclusive)

The 4,6-O-benzylidene group can be oxidatively opened using N-bromosuccinimide (NBS) to yield a 6-bromo-4-benzoate derivative. This transforms a protecting group into a functional handle (bromide) and an ester protection (benzoate) in one step. Ethylidene cannot undergo this transformation usefuly.

Reductive Ring Opening

Benzylidene acetals can be regioselectively opened to give either the 4-OH (with 6-OBn) or 6-OH (with 4-OBn) depending on the solvent and reducing agent.

-

LiAlH₄ / AlCl₃: Yields 4-O-Benzyl (Free 6-OH) via coordination to O6.

-

NaCNBH₃ / HCl: Yields 6-O-Benzyl (Free 4-OH) via protonation of O4.

Ethylidene Limitation: While reductive opening of ethylidene acetals is chemically possible (yielding ethyl ethers), it is rarely employed because ethyl ethers are difficult to remove (unlike benzyl ethers).

Decision Matrix: When to Use Which?

Figure 2: Strategic decision tree for selecting between Benzylidene and Ethylidene protection.

Part 4: Experimental Protocols

Workflow A: Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

Standard "Zemplén" style protection adapted for high yield.

Reagents: Methyl α-D-glucopyranoside, Benzaldehyde dimethyl acetal, p-Toluenesulfonic acid (pTsOH), Acetonitrile (MeCN).

-

Setup: Suspend Methyl α-D-glucopyranoside (10.0 g, 51.5 mmol) in dry MeCN (100 mL) under Argon.

-

Addition: Add Benzaldehyde dimethyl acetal (9.3 mL, 61.8 mmol, 1.2 eq) and pTsOH·H₂O (0.49 g, 2.5 mmol, 0.05 eq).

-

Reaction: Stir at room temperature. The mixture will initially clarify as the sugar dissolves, then precipitate as the product forms (thermodynamic drive). Stir for 12–16 hours.

-

Quench: Neutralize by adding Triethylamine (1 mL). Stir for 10 mins.

-

Workup: Concentrate the solvent to ~20 mL. Add water (100 mL) and stir vigorously. The product precipitates as a white solid.

-

Purification: Filter the solid and wash with cold water and hexane. Recrystallize from EtOH/H₂O if necessary.

-

Yield: Expect 85–95%. ¹H NMR (CDCl₃): Look for the benzylic singlet at δ 5.51 ppm.

Workflow B: Synthesis of 4,6-O-Ethylidene-D-glucose

Adapted from Organic Syntheses (Fengler-Veith et al.) [1].[1]

Reagents: D-Glucose, Paraldehyde, Sulfuric Acid (conc).[1]

-

Setup: Charge a flask with D-glucose (20.0 g) and Paraldehyde (17 mL).

-

Catalysis: Cool to 0°C. Add conc. H₂SO₄ (0.15 mL) dropwise with shaking.

-

Reaction: Shake mechanically for 45 mins until a clear syrup forms. Let stand at room temperature for 3 days (equilibrium establishment).

-

Workup (Critical): Add water (30 mL) and extract unreacted paraldehyde with hexane (3 x 20 mL).

-

Neutralization: Adjust the aqueous phase pH to ~6.5 using an anion exchange resin (e.g., Amberlite IR-45 OH form) or careful addition of NaOH. Note: Ethylidene acetals are sensitive to low pH during concentration.

-

Isolation: Filter off resin. Evaporate water under reduced pressure at <40°C.

-

Purification: The residue is often a syrup. Recrystallize from boiling ethanol. Cooling to -20°C may be required to induce crystallization.

-

Yield: Expect 40–55% (Lower than benzylidene due to solubility losses). ¹H NMR (D₂O): Look for the ethylidene methyl doublet at δ 1.35 ppm (J = 5.0 Hz).

References

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (2003).[2] (1'R)-(-)-4,6-O-Ethylidene-D-glucose.[1] Organic Syntheses, 78, 123. Link

-

Hanessian, S. (1966). Stereospecific Chemical Transformations of Carbohydrates. Carbohydrate Research, 2(1), 86-88. (Foundational text for Hanessian-Hullar reaction).[3][4][5]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for acetal stability).

-

Lipták, A., Jodál, I., & Nánási, P. (1980). Stereoselective Ring-Cleavage of 4,6-O-Benzylidene Derivatives. Carbohydrate Research, 83(1), 35-44. Link

Sources

4,6-O-Ethylidene-alpha-D-glucopyranose synonyms and nomenclature

[1]

Executive Summary

4,6-O-Ethylidene-alpha-D-glucopyranose (CAS 13224-99-2) is a cyclic acetal derivative of D-glucose.[1][2][3] It is characterized by the protection of the C4 and C6 hydroxyl groups with an ethylidene moiety, forming a fused 1,3-dioxane ring. This molecule serves two critical roles in biomedical research:

-

GLUT1 Inhibitor: It acts as a specific, competitive inhibitor of the Glucose Transporter 1 (GLUT1) at the exofacial binding site, making it a vital tool for studying metabolic flux in oncology and diabetes.

-

Synthetic Scaffold: It is a structural isomer of the carbohydrate moiety found in the anticancer drug Etoposide (which contains the beta-anomer), serving as a key reference standard and intermediate in carbohydrate chemistry.

Part 1: Chemical Identity & Nomenclature[4]

Accurate nomenclature is essential for distinguishing this specific isomer from its beta-anomer and other acetal derivatives.

Core Identifiers

| Category | Identifier |

| Common Name | 4,6-O-Ethylidene-alpha-D-glucopyranose |

| Synonyms | Ethylidene glucose; 4,6-O-Ethylidene-α-D-glucose; 4,6-O-Ethylidene-D-glucopyranose (often implies α due to stability) |

| CAS Registry Number | 13224-99-2 (Specific to α-anomer) Note: 18465-50-4 is sometimes cited for the generic or unspecified stereochemistry.[3][4] |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| SMILES | C[C@@H]1OC2O[C@H]2O1 |

Systematic Nomenclature Breakdown

The systematic name reflects the fused ring system created by the acetalization.

-

IUPAC Name: (2R,4aR,6S,7R,8R,8aS)-2-methylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

-

Structural Components:

-

Hexahydropyrano[3,2-d][1,3]dioxine: Describes the bicyclic core formed by the fusion of the pyranose ring (glucose) and the 1,3-dioxane ring (acetal).

-

2-Methyl: Indicates the methyl group of the ethylidene moiety.

-

6,7,8-Triol: Refers to the free hydroxyl groups at positions C1, C2, and C3 of the glucose backbone (renumbered in the fused system).

-

Nomenclature Visualization

The following diagram illustrates the hierarchical derivation of the chemical name.

Figure 1: Hierarchical breakdown of the nomenclature components.

Part 2: Stereochemistry & Structural Analysis

Understanding the 3D conformation is crucial for explaining its biological activity (GLUT1 binding) and chemical stability.

Configuration of the Ethylidene Acetal

The reaction of glucose with acetaldehyde (or paraldehyde) creates a new chiral center at the acetal carbon.

-

Thermodynamic Control: The formation of the 4,6-O-acetal is reversible. Under acid catalysis, the reaction yields the thermodynamically most stable isomer.

-

Equatorial Preference: The methyl group of the ethylidene moiety adopts the equatorial position on the newly formed 1,3-dioxane ring. This minimizes 1,3-diaxial steric interactions with the axial protons of the glucose ring.

-

Configuration: This equatorial orientation corresponds to the (R)-configuration at the acetal carbon.

The Anomeric Center (Alpha vs. Beta)

-

Alpha-Anomer (CAS 13224-99-2): The hydroxyl group at C1 is axial .[1] This is the form typically isolated from aqueous crystallization due to the Anomeric Effect and solubility differences. It is the specific form identified as a GLUT1 inhibitor.[5]

-

Beta-Anomer: The hydroxyl group at C1 is equatorial . This moiety is found in the anticancer drug Etoposide (VP-16).[6]

Part 3: Synthesis & Reactivity

The synthesis relies on the thermodynamic stability of the 4,6-cyclic acetal.

Experimental Protocol: Acid-Catalyzed Acetalization

Reagents: D-Glucose, Paraldehyde (acetaldehyde trimer), Sulfuric Acid (catalyst).

Step-by-Step Methodology:

-

Preparation: Suspend anhydrous D-glucose in an excess of paraldehyde.

-

Catalysis: Add a catalytic amount of concentrated H₂SO₄. The acid depolymerizes paraldehyde to acetaldehyde in situ.

-

Equilibration: Stir the mixture at room temperature. The reaction proceeds under thermodynamic control, favoring the formation of the 4,6-O-ethylidene derivative due to the stability of the fused 6-membered rings (trans-decalin-like system).

-

Isolation: Neutralize the acid with a weak base (e.g., sodium bicarbonate).

-

Purification: The product crystallizes. Recrystallize from water or ethanol to isolate the pure alpha-anomer (mp 179–182 °C).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via acid-catalyzed acetalization.

Part 4: Applications in Drug Development

GLUT1 Inhibition

4,6-O-Ethylidene-alpha-D-glucopyranose is a standard tool compound for validating GLUT1 transport mechanisms.

-

Mechanism: It binds to the exofacial (outward-facing) conformation of the GLUT1 transporter.

-

Kinetics: It acts as a competitive inhibitor of glucose transport.[2][7][8]

-

Key Metric: The inhibition constant (Ki ) is approximately 12 mM for wild-type GLUT1.[2][4][7][8]

-

Utility: Unlike Cytochalasin B (which binds endofacially), this molecule allows researchers to probe the external binding dynamics of the transporter, essential for designing GLUT1-targeted cancer therapies (starvation strategy).

Etoposide Precursor

While the alpha-anomer is the stable isolated form, the 4,6-O-ethylidene-beta-D-glucopyranose moiety is the pharmacophore in Etoposide (VP-16), a topoisomerase II inhibitor used in chemotherapy.

-

Relationship: The alpha-anomer serves as a high-purity starting material. Through specific glycosylation protocols (e.g., using boron trifluoride etherate), it can be coupled to 4'-demethylepipodophyllotoxin to form the beta-glycosidic bond required for Etoposide.

Comparison of Derivatives

| Compound | Anomeric Config | Acetal Config | Primary Application |

| 4,6-O-Ethylidene-α-D-glucose | Alpha (Axial) | (R)-Equatorial | GLUT1 Inhibitor, Chemical Intermediate |

| Etoposide (Sugar Moiety) | Beta (Equatorial) | (R)-Equatorial | Antineoplastic (Lung/Testicular Cancer) |

| 4,6-O-Benzylidene-D-glucose | Alpha/Beta | (R)-Equatorial (Ph) | General Protecting Group Strategy |

References

-

MedChemExpress. 4,6-O-Ethylidene-α-D-glucose (Standard) | GLUT1 Inhibitor. Retrieved from

-

GuideChem. 4,6-O-Ethylidene-alpha-D-glucose CAS 13224-99-2 Wiki.[4] Retrieved from

-

Sigma-Aldrich. 4,6-O-Ethylidene-α-D-glucose Product Information. Retrieved from

-

National Institutes of Health (PMC). Mechanism of inhibition of human glucose transporter GLUT1. Retrieved from

-

ChemicalBook. Etoposide | 33419-42-0.[9] Retrieved from

Sources

- 1. ichemistry.cn [ichemistry.cn]

- 2. echemi.com [echemi.com]

- 3. 18465-50-4, 4,6-O-乙叉-alpha-D-吡喃葡萄糖,CAS:18465-50-4 [chemsynlab.com]

- 4. guidechem.com [guidechem.com]

- 5. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Etoposide - 4′-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-β-D-glucopyranoside) [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mpbio.com [mpbio.com]

An In-depth Technical Guide to 4,6-O-Ethylidene-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,6-O-Ethylidene-D-glucose, a pivotal molecule in carbohydrate chemistry and pharmaceutical sciences. As a selectively protected derivative of D-glucose, its unique structural features offer enhanced stability and reactivity, making it an invaluable intermediate for the synthesis of complex carbohydrates and glycosylated therapeutics. This document will delve into its chemical properties, synthesis, and diverse applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

4,6-O-Ethylidene-D-glucose is a monosaccharide derivative where the hydroxyl groups at the 4 and 6 positions of the D-glucose ring are protected by an ethylidene acetal group. This protection strategy is crucial as it directs chemical modifications to the remaining free hydroxyl groups at the C1, C2, and C3 positions, enabling regioselective synthesis of various carbohydrate-based molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,6-O-Ethylidene-D-glucose is fundamental for its application in experimental settings. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₆ | [1][2][3][4][5] |

| Molecular Weight | 206.19 g/mol | [1][2][3][4][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 168 - 170 °C | [1][3] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]20/D = -3.5 to -4.5 ° (c=1 in H₂O) | [1] |

| CAS Number | 13224-99-2 | [1][4][5] |

Synthesis and Mechanism

The preparation of 4,6-O-Ethylidene-D-glucose from D-glucose is a classic example of acetal protection. The causality behind this experimental choice lies in the desire to mask the primary hydroxyl group at C6 and the secondary hydroxyl at C4, thereby allowing for selective reactions at other positions.

Experimental Protocol: Synthesis of 4,6-O-Ethylidene-D-glucose

This protocol is based on established literature procedures for the acid-catalyzed reaction of D-glucose with paraldehyde.[6]

Materials:

-

D-glucose

-

Paraldehyde

-

Concentrated Sulfuric Acid

-

Ethanol

-

1 N Potassium Hydroxide in Ethanol

-

Activated Charcoal

-

Celite

Procedure:

-

In a round-bottomed flask, combine D-glucose and paraldehyde.

-

With shaking, add concentrated sulfuric acid dropwise.

-

Mechanically shake the mixture for approximately 40 minutes and then let it stand at room temperature for 3 days.

-

Add ethanol to the resulting adhesive mass.

-

Adjust the pH to 6.5-7.0 by adding 1 N ethanolic potassium hydroxide. The residue should dissolve with gentle heating.

-

Add activated charcoal to the solution, and filter the mixture through a pad of Celite.

-

Wash the filter cake with hot ethanol.

-

Allow the filtrate to stand overnight in a freezer at -30°C to induce crystallization.

-

Recrystallize the collected solid from ethanol to yield pure (-)-4,6-O-ethylidene-D-glucose.[6]

The underlying mechanism involves the acid-catalyzed formation of a cyclic acetal between the aldehyde (from paraldehyde) and the C4 and C6 hydroxyl groups of glucose. This six-membered ring structure is thermodynamically favored, driving the reaction towards the desired product.

Caption: Workflow for the synthesis of 4,6-O-Ethylidene-D-glucose.

Applications in Research and Drug Development

The enhanced stability and specific reactivity of 4,6-O-Ethylidene-D-glucose make it a versatile tool in several scientific domains.[1]

Intermediate in Glycoside and Oligosaccharide Synthesis

Its primary application is as a building block for more complex carbohydrate structures.[1] By protecting the 4- and 6-positions, chemists can selectively manipulate the anomeric carbon (C1) and the hydroxyl groups at C2 and C3 to form glycosidic bonds, leading to the synthesis of various glycosides and oligosaccharides. These molecules are crucial for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and advancing drug delivery systems.[1]

Role in Drug Formulation and Development

In the pharmaceutical industry, 4,6-O-Ethylidene-D-glucose serves as a precursor for glycosylated drugs.[1] Glycosylation can significantly improve the pharmacokinetic properties of a drug, such as its bioavailability, solubility, and stability.[1] It is also used as an intermediate in the synthesis of cytotoxic agents like α-Etoposide, a topoisomerase inhibitor used in cancer therapy.[7]

Probe for Glucose Transporter (GLUT) Studies

This molecule has been instrumental in elucidating the function of glucose transporters, particularly GLUT1. It acts as a competitive inhibitor of glucose transport by binding to the exofacial site of GLUT1.[8][9] This inhibitory action has been used to study the kinetics and conformational changes of the transporter.[8] Interestingly, while it inhibits glucose transport in human red blood cells, it appears to penetrate these cells via simple diffusion rather than through the glucose transporter itself.[3][8]

Caption: Competitive inhibition of GLUT1 by 4,6-O-Ethylidene-D-glucose.

Conclusion

4,6-O-Ethylidene-D-glucose is more than just a protected sugar; it is a key enabling molecule for innovation in glycoscience. Its well-defined structure and reactivity provide a solid foundation for the synthesis of complex carbohydrates and the development of novel therapeutics. The insights and protocols presented in this guide are intended to empower researchers and scientists to harness the full potential of this versatile compound in their endeavors.

References

-

PubChem. 4,6-O-ethylidene-D-glucose. [Link]

-

Organic Syntheses. 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. [Link]

-

ChemBK. 4,6-O-ethylidene-alpha-D-glucose. [Link]

-

Cheméo. Chemical Properties of D-glucose, 4,6-o-ethylidene (CAS 18465-50-4). [Link]

-

Pharmaffiliates. 4,6-O-Ethylidene-alpha-D-glucopyranose. [Link]

-

SpectraBase. 4,6-O-Ethylidene-A-D-glucopyranose. [Link]

-

Chongqing Chemdad Co., Ltd. 4,6-O-Ethylidene-alpha-D-glucose. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,6-O-ethylidene-D-glucose | C8H14O6 | CID 114511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4,6-O-亚乙基-α-D-葡萄糖 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,6-O-Ethylidene-α-D-glucose, CAS 13224-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4,6-O-Ethylidene-alpha-D-glucose One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Page loading... [wap.guidechem.com]

Biological Activity & Technical Applications of Ethylidene-Protected Glucose Analogs

Executive Summary

Ethylidene-protected glucose analogs , specifically 4,6-O-ethylidene-D-glucose , occupy a unique niche in chemical biology and drug development. They function effectively in two distinct capacities: as mechanistic probes for glucose transport physiology and as critical pharmacophores in the podophyllotoxin class of antineoplastic agents (e.g., Etoposide).

This technical guide analyzes the biological activity of these analogs, moving beyond basic structural descriptions to explore the causal mechanisms of their activity.[1] It details their synthesis, their utility in isolating glucose transporter (GLUT) kinetics from metabolic phosphorylation, and their structural role in stabilizing Topoisomerase II-DNA cleavage complexes.

Chemical Basis & Synthesis

The biological specificity of ethylidene glucose stems from the rigidification of the pyranose ring. The formation of a 4,6-O-ethylidene acetal creates a trans-decalin-like fused ring system. This locks the glucose molecule into a specific chair conformation (

Synthesis Protocol: Thermodynamic Control

The synthesis relies on the reaction of D-glucose with paraldehyde under acidic catalysis. Unlike kinetic control (which might favor 1,2-protection), thermodynamic conditions favor the formation of the 4,6-acetal due to the stability of the six-membered dioxane ring fused to the pyranose.

Protocol: Preparation of 4,6-O-ethylidene-D-glucose

-

Reagents: D-Glucose (anhydrous), Paraldehyde, Conc. Sulfuric Acid (

). -

Reaction: Suspend glucose in excess paraldehyde. Add catalytic

dropwise. -

Conditions: Stir at room temperature for 24–48 hours (Thermodynamic equilibration).

-

Neutralization: Neutralize with solid

or basic resin to terminate acid catalysis. -

Purification: Remove excess paraldehyde via rotary evaporation. The product is often a mixture of

and

Figure 1: Synthesis pathway favoring the thermodynamically stable 4,6-acetal linkage.

Biological Activity Profile I: The Metabolic Probe

Target: Glucose Transporter 1 (GLUT1)

In its free form, 4,6-O-ethylidene-

Mechanism of Action[1][2][3][4][5]

-

Exofacial Binding: The analog binds to the exofacial (outward-facing) conformation of the GLUT1 transporter.

-

Transport Lock: Due to the bulky 4,6-ethylidene protection, the molecule cannot undergo the "rocker-switch" conformational change necessary to pass through the channel. It effectively "plugs" the transporter.

-

Metabolic Inertness: Crucially, this analog is not a substrate for hexokinase . It cannot be phosphorylated at the C-6 position (blocked by the acetal).

Key Application: Researchers use this analog to distinguish between transport-limited and phosphorylation-limited glucose uptake. If a cell's glucose uptake is inhibited by ethylidene glucose, the rate-limiting step is transport (GLUT activity). If uptake is unaffected, the bottleneck is downstream metabolism.

Quantitative Data:

| Parameter | Value | Context |

|---|---|---|

| Target | GLUT1 | Human Erythrocytes |

| Inhibition Type | Competitive | Exofacial binding site |

| Ki (Inhibition Constant) | ~12 mM | Inhibits 2-deoxy-D-glucose transport |

| PfHT1 Affinity | > 50 mM | Poor inhibitor of Malarial transporter (Selectivity) |

Biological Activity Profile II: The Anticancer Pharmacophore

Target: Topoisomerase II (Topo II)

The 4,6-O-ethylidene-glucose moiety is the defining carbohydrate structure of Etoposide (VP-16) , a WHO Essential Medicine used for lung and testicular cancers.

The "Anchor" Mechanism

Unlike DNA intercalators (e.g., doxorubicin), Etoposide is a "Topo II poison." It stabilizes the transient covalent complex between DNA and the Topoisomerase II enzyme, preventing DNA religation and causing double-strand breaks.[2][4]

-

Role of the Sugar: The aglycone (podophyllotoxin) binds to the enzyme, but the 4,6-O-ethylidene-glucoside moiety is essential for stabilizing the drug-enzyme complex.

-

Interaction Site: Structural studies (e.g., PDB 5GWK) suggest the sugar moiety interacts with specific residues (e.g., Ser800 in human Topo II

) near the "C-gate" of the enzyme. This interaction anchors the drug, preventing it from dissociating and locking the enzyme in the cleaved state.[2] -

Why Ethylidene? The ethylidene group provides the precise lipophilic bulk required to fit the enzyme's binding pocket.

-

Etoposide (Ethylidene): Balanced potency and solubility.

-

Teniposide (Thenylidene): Contains a thiophene ring instead of a methyl group. This increases lipophilicity and potency (~10x) but also increases plasma protein binding (>99%), altering pharmacokinetics.

-

Figure 2: Mechanism of Etoposide, highlighting the stabilizing role of the ethylidene-glucose moiety.

Experimental Protocols

Protocol A: GLUT1 Inhibition Assay (Zero-Trans Exit)

Objective: Determine the Ki of ethylidene glucose on glucose transport in erythrocytes.

-

Preparation: Wash human erythrocytes (RBCs) 3x in phosphate-buffered saline (PBS, pH 7.4). Resuspend to 10% hematocrit.

-

Loading: Incubate RBCs with 50 mM D-glucose (or radiolabeled analog) for 1 hour at 37°C to equilibrate.

-

Inhibitor Setup: Prepare stop solutions containing ice-cold PBS + 4,6-O-ethylidene-D-glucose at varying concentrations (0, 5, 10, 20, 50 mM).

-

Efflux Initiation: Rapidly dilute loaded RBCs (1:20) into inhibitor-free PBS at 4°C (to slow kinetics for measurement).

-

Sampling: At specific time intervals (e.g., 5, 10, 15, 30 sec), stop the reaction by adding the inhibitor solution (the ethylidene glucose instantly blocks further exit).

-

Quantification: Centrifuge, remove supernatant, and measure remaining intracellular glucose (via scintillation counting if radiolabeled, or enzymatic assay).

-

Analysis: Plot ln(Ct/C0) vs. time. The slope represents the exit rate constant (

). Calculate Ki using a Dixon plot (

Protocol B: Synthesis of 4,6-O-ethylidene-D-glucose

Objective: Synthesize the probe molecule.

-

Mixing: In a 500 mL round-bottom flask, combine 50 g anhydrous D-glucose and 60 mL paraldehyde.

-

Catalysis: Add 0.5 mL conc.

dropwise while stirring vigorously. -

Reaction: Stopper the flask and shake/stir for 24 hours. The mixture will clarify as the glucose dissolves and reacts.

-

Workup: Add 50 mL water and adjust pH to ~7 using solid sodium bicarbonate.

-

Extraction: Extract unreacted paraldehyde with ether (3 x 50 mL). Discard the ether layer.

-

Crystallization: Evaporate the aqueous phase under reduced pressure to a syrup. Dissolve in hot ethanol. Cool to -20°C overnight.

-

Yield: Filter the white crystalline product. Expected MP: 178-180°C.

References

-

Synthesis & Chemical Properties

-

GLUT1 Inhibition Activity

-

Baker, G. F., & Widdas, W. F. (1973). The permeation of human red cells by 4,6-O-ethylidene-α-D-glucopyranose (ethylidene glucose). The Journal of Physiology. Link

-

-

Etoposide Mechanism (Topo II Interaction)

-

Etoposide Structure-Activity Relationship

-

Clinical Pharmacology

Sources

- 1. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 3. DNA damage as a basis for 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (etoposide) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4,6-O-Ethylidene-2,3-di-o-chloroacetyl-β-D-glucopyranose CAS#: 149403-65-6 [m.chemicalbook.com]

- 7. Substituents on Etoposide that Interact with Human Topoisomerase IIα in the Binary Enzyme-Drug Complex: Contributions to Etoposide Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Etoposide and Teniposide (Chapter 4) - Lignans [cambridge.org]

- 10. α-glucosidase and α-amylase inhibitory activity of flavonols from Stenochlaena palustris (Burm.f.) Bedd - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Selective Synthesis of 4,6-O-Ethylidene-D-Glucose

Executive Summary & Scope

This application note details the protocol for the regioselective synthesis of 4,6-O-Ethylidene-D-glucose , a critical chiral building block in the manufacturing of the antineoplastic agent Etoposide (and its phosphate prodrug Etopophos).

While D-glucose possesses five hydroxyl groups, the 4,6-O-protected derivative is thermodynamically favored under specific acidic conditions due to the formation of a stable six-membered 1,3-dioxane ring fused to the pyranose backbone. This guide addresses the primary challenge of this synthesis: Kinetic vs. Thermodynamic Control . Without strict adherence to the protocol, researchers risk forming the kinetic 1,2-O-ethylidene byproduct or the 1,2:4,6-di-O-ethylidene species.

Key Applications

-

API Synthesis: Precursor for Podophyllotoxin glycosylation (Etoposide).

-

Glycosylation Donors: Stable acceptor for 2,3-O-functionalization.

-

Chiral Auxiliaries: Use in asymmetric synthesis.[1]

Mechanistic Principles

The reaction relies on the acid-catalyzed condensation of an aldehyde equivalent (Paraldehyde or Acetaldehyde Diethyl Acetal) with D-glucose.

Thermodynamic Selectivity

The reaction is reversible. Under equilibrium conditions (Thermodynamic control), the 4,6-O-acetal is favored over the 1,2-O-acetal or 1,3-O-acetal because:

-

Ring Size: It forms a stress-free six-membered 1,3-dioxane ring involving the primary C6-OH and secondary C4-OH.

-

Anomeric Stability: It leaves the anomeric center (C1) free, allowing the glucose to mutarotate and crystallize in its most stable form (often

-D-glucopyranose in the solid state).

Reaction Pathway Visualization

The following diagram illustrates the conversion logic and byproduct risks.

Figure 1: Reaction pathway showing the equilibration from kinetic byproducts to the thermodynamic 4,6-protected target.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the industry-standard "Paraldehyde Route" (robust, scalable). Protocol B is the "Transacetalization Route" (higher precision, anhydrous).

Protocol A: The Paraldehyde Method (Standard)

Based on modified procedures from Organic Syntheses (Fengler-Veith et al.) [1].

Concept: Paraldehyde acts as a slow-release source of acetaldehyde, preventing the polymerization issues associated with free acetaldehyde.

Reagents & Equipment

| Component | Specification | Quantity (Scale) |

| D-Glucose | Anhydrous, Powdered | 81.8 g (454 mmol) |

| Paraldehyde | Reagent Grade (Trimer) | 68.0 g (514 mmol) |

| Sulfuric Acid | Concentrated (98%) | 0.5 mL |

| Ethanol | Absolute | ~500 mL (for workup) |

| KOH | 1N in Ethanol | For neutralization |

Step-by-Step Methodology

-

Setup: Charge a 500 mL round-bottom flask with D-glucose and paraldehyde. The mixture will be a heterogeneous slurry.

-

Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Critical Check: Do not add acid too quickly to avoid local charring.

-

-

Reaction: Mechanically shake or stir vigorously.

-

Observation: The mixture will eventually clarify as the glucose reacts and dissolves.

-

Timeframe: Shake for 45 mins, then allow to stand at Room Temperature (20–25°C) for 3 days .

-

Why 3 Days? This extended time is required to allow the kinetic 1,2-isomer to rearrange into the thermodynamic 4,6-isomer.

-

-

Quenching: Add Ethanol (300 mL) to the viscous mass.

-

Neutralization (Crucial): Adjust pH to 6.5–7.0 using 1N ethanolic KOH.

-

Risk:[7] If the solution remains acidic during concentration, the acetal will hydrolyze back to glucose.

-

-

Purification:

-

Filter off any inorganic salts (K₂SO₄).

-

Concentrate the filtrate under reduced pressure (Rotavap at 30°C) to remove ethanol and excess paraldehyde.[7]

-

Crystallization: Dissolve the residue in hot ethanol. Cool to -20°C or -30°C overnight.

-

-

Isolation: Filter the colorless crystals.

Protocol B: The Transacetalization Method (High Precision)

Recommended for small-scale, high-purity requirements.

Concept: Uses Acetaldehyde Diethyl Acetal .[3] The reaction is driven to completion by the removal of ethanol (entropy driven).

Reagents

-

D-Glucose (dried)

-

Acetaldehyde Diethyl Acetal (1.2 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Solvent: DMF (Dimethylformamide) or DMSO[10]

Methodology

-

Dissolution: Dissolve D-glucose in dry DMF under Nitrogen.

-

Addition: Add Acetaldehyde Diethyl Acetal and p-TsOH.

-

Equilibrium Drive: Stir at 50°C under slightly reduced pressure (200 mbar) to continuously remove the ethanol byproduct.

-

Workup: Neutralize with Triethylamine (Et₃N). Evaporate DMF (high vacuum).

-

Purification: Recrystallize from Ethanol/Ether.

Process Validation & Characterization

To ensure the product is the correct 4,6-O-ethylidene regioisomer and not the 1,2-isomer, verify using the following parameters.

Quantitative Data Table

| Parameter | Specification | Notes |

| Appearance | Colorless crystalline solid | Hygroscopic; store in desiccator. |

| Yield | 40% – 65% | Lower yields often indicate incomplete equilibration time. |

| Melting Point | 175 – 180°C | Sharp melting point indicates high purity. |

| Optical Rotation | Concentration | |

| TLC (Silica) | Solvent: Ethyl Acetate/Methanol (9:1). Stain: H₂SO₄/Heat (chars black). |

NMR Interpretation (Self-Validation)

The presence of the ethylidene group is distinct.

-

¹H NMR (D₂O or DMSO-d₆):

-

Look for the ethylidene methyl group : A doublet at

ppm ( -

Look for the acetal proton : A quartet at

ppm. -

Regiochemistry Check: If the acetal proton couples significantly with the anomeric proton (H1), you may have the 1,2-isomer. In the 4,6-isomer, the acetal is far from H1.

-

Troubleshooting & Optimization

Common Failure Modes

1. Low Yield / Sticky Syrup:

-

Cause: Incomplete neutralization before evaporation.

-

Fix: The acetal is acid-labile. Ensure pH is strictly neutral (7.0) before applying heat/vacuum.[7] Use Triethylamine for safer neutralization in Protocol B.

2. Presence of Di-acetal (1,2:4,6-derivative):

-

Cause: Too much aldehyde reagent or reaction time too short (kinetic control).

-

Fix: Reduce reagent stoichiometry to 1.1 equivalents. Ensure the 3-day equilibration period is respected in Protocol A.

3. Polymerization:

-

Cause: Use of free acetaldehyde instead of Paraldehyde or Acetal.

-

Fix: Stick to the masked aldehyde sources (Paraldehyde/Acetals).

Safety Considerations

-

Paraldehyde: Flammable and acts as a CNS depressant. Handle in a fume hood.

-

DMF: Hepatotoxic. Use double-gloves.

References

-

Fengler-Veith, M., et al. (2003).[2] "(1'R)-(-)-4,6-O-Ethylidene-D-glucose". Organic Syntheses, 80, 123. [Link]

-

Hall, D. M., & Stamm, O. A. (1970). "4,6-O-Alkylidene derivatives of D-glucose and its methyl pyranosides. An improved acetalation procedure". Carbohydrate Research, 12(3), 421-428. [Link]

- Wang, Z., et al. (2002). "Synthetic method for the preparation of the antineoplastic agent etoposide". U.S.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 4. 4,6-O-ethylidene-D-glucose | C8H14O6 | CID 114511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4,6-O-[1-Cyano-2-(2-iodophenyl)ethylidene] Acetals. Improved Second Generation Acetals for the Stereoselective Formation of β-d-Mannopyranosides and Regioselective Reductive Radical Fragmentation to β-d-Rhamnopyranosides. Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 10. CN101735284B - Preparation method of 4, 6-O-benzylidene-D-glucopyranose - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

Using paraldehyde and sulfuric acid for glucose acetal protection

Application Note: High-Yield Synthesis of 4,6-O-Ethylidene-D-Glucopyranose

Abstract & Strategic Utility

The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry. The formation of 4,6-O-ethylidene-D-glucopyranose represents a critical "scaffold synthesis" step. By locking the C4 and C6 hydroxyls into a cyclic acetal, researchers achieve two strategic goals:

-

Regioselectivity: The C1 (anomeric), C2, and C3 positions remain free for selective glycosylation or acylation.

-

Stereochemical Rigidity: The trans-decalin-like fusion of the pyranose ring and the 1,3-dioxane ring stabilizes the molecule, often directing the stereochemical outcome of subsequent reactions.

This protocol utilizes paraldehyde as a stable, easy-to-handle precursor for acetaldehyde, driven by sulfuric acid catalysis. Unlike gaseous acetaldehyde, paraldehyde allows for precise stoichiometric control and safer handling, provided the depolymerization equilibrium is managed correctly.

Mechanistic Principles

The reaction relies on the in situ depolymerization of paraldehyde (a cyclic trimer) to generate reactive acetaldehyde. This is an equilibrium process driven by the thermodynamic stability of the resulting six-membered benzylidene-type acetal on the glucose backbone.

Key Mechanistic Features:

-

In Situ Generation: Concentrated H₂SO₄ serves a dual role: it catalyzes the depolymerization of paraldehyde (

) and activates the resulting carbonyl for nucleophilic attack. -

Thermodynamic Control: The formation of the six-membered 1,3-dioxane ring bridging C4 and C6 is thermodynamically favored over the five-membered 1,3-dioxolan (which would form at C1-C2) due to lower ring strain and the equatorial preference of the C5-substituent.

-

Stereoselectivity: The methyl group at the new acetal center (C8) preferentially adopts the equatorial position to minimize 1,3-diaxial interactions, yielding the (R)-configuration.

Figure 1: Reaction Mechanism & Pathway

Caption: Acid-catalyzed depolymerization of paraldehyde followed by thermodynamic acetalization of glucose.

Experimental Protocol

Scale: Pilot Scale (Adjustable). Based on validated Organic Syntheses methodologies.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |

| D-Glucose (Anhydrous) | 180.16 | 1.0 | 81.8 g | Substrate |

| Paraldehyde | 132.16 | 1.13 | 68.0 g | Reagent/Solvent |

| Sulfuric Acid (Conc. 98%) | 98.08 | cat. | 0.5 mL | Catalyst |

| Ethanol (Absolute) | 46.07 | - | ~400 mL | Workup/Cryst. |

| KOH (1N in EtOH) | 56.11 | - | As req. | Neutralization |

Equipment:

-

500 mL Round-bottom flask (heavy-walled).

-

Mechanical shaker or robust overhead stirrer (magnetic stirring often fails due to viscosity).

-

Sintered glass funnel with Celite pad.[1]

Step-by-Step Procedure

Step 1: Charge and Mix

-

Place 81.8 g of D-glucose into the 500 mL flask.

-

Add 68.0 g of paraldehyde .

-

Note: The mixture will be a heterogeneous slurry. Do not expect dissolution at this stage.

Step 2: Acid Activation (CRITICAL)

-

Cooling: Although the reaction is run at room temperature, ensure the flask is not hot.

-

Addition: Add 0.5 mL of concentrated H₂SO₄ dropwise over 30 seconds.

-

Agitation: Immediately shake or stir vigorously.

-

Warning: If acid is added too quickly or without mixing, local overheating will cause charring (mixture turns black/brown). The solution should remain colorless or pale yellow.

-

Step 3: Reaction Phase

-

Seal the flask.

-

Shake mechanically for 40–60 minutes . The mixture will transition from a slurry to a viscous, clear (or slightly hazy) syrup as the glucose dissolves and reacts.

-

Allow the mixture to stand at room temperature for 3 days . This long incubation ensures the thermodynamic equilibrium shifts fully to the 4,6-acetal.

Step 4: Workup & Neutralization

-

Add 300 mL of Ethanol to the reaction mass. Stir to loosen the viscous syrup.

-

Neutralization: Add 1N ethanolic KOH dropwise while monitoring pH.

-

Target: pH 6.5 – 7.0.[1]

-

Observation: Potassium sulfate salts may precipitate.

-

-

Clarification: Add 5 g of activated charcoal (optional, if colored) and filter through a Celite pad. Wash the cake with hot ethanol (50 mL).

Step 5: Crystallization

-

Place the filtrate in a freezer at -20°C to -30°C overnight.

-

Collect the colorless crystals via filtration.

-

Recrystallization: If necessary, recrystallize from ethanol.

Yield Expectation: 60–66% Melting Point: 173–174°C (dec.)[1]

Process Workflow & Decision Logic

Figure 2: Experimental Workflow

Caption: Operational workflow with critical "Stop/Go" decision point at the color check.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Mixture | Acid added too fast; local overheating. | Discard. Restart, ensuring vigorous stirring during dropwise acid addition. |

| Low Yield (<40%) | Incomplete reaction time; Wet reagents. | Ensure reagents are anhydrous. Extend reaction time to 4–5 days. |

| No Crystallization | Solution too dilute; pH too acidic. | Concentrate solution via rotary evaporation.[1] Ensure pH is strictly 6.5–7.0 before cooling. |

| Sticky Gum | Oligomerization of acetaldehyde. | Use fresh paraldehyde. Add seed crystals if available. |

Safety & Compliance (E-E-A-T)

-

Paraldehyde: A controlled substance (Schedule IV in US) due to its sedative properties. It is flammable (Flash point: 17°C). Store in a locked, cool, dark cabinet.

-

Sulfuric Acid: Highly corrosive.[2] Always add acid to the organic mixture, never the reverse in bulk.

-

Acetaldehyde Generation: Although paraldehyde is used, trace acetaldehyde vapor (carcinogen) may be present. Work in a fume hood.

References

-

Fengler-Veith, M., et al. "(1'R)-(-)-4,6-O-Ethylidene-D-glucose."[1] Organic Syntheses, vol. 81, 2005, p. 225.

-

Hockett, R. C., et al. "The Preparation of 4,6-Ethylidene-D-glucopyranose from Sucrose."[3][4] Journal of the American Chemical Society, vol. 73, no. 2, 1951, pp. 614–617.

- Hall, D. M. "Stereochemistry of Cyclic Derivatives of Carbohydrates." Advances in Carbohydrate Chemistry, vol. 19, 1964, pp. 51-93. (Mechanistic grounding for acetal stability).

-

PubChem Compound Summary. "Paraldehyde." National Center for Biotechnology Information.

Sources

Application Note & Protocol: A Guide to the Synthesis of 2,4-O-Ethylidene-D-erythrose

Abstract

This document provides a comprehensive, field-tested guide for the multi-step synthesis of (-)-2,4-O-Ethylidene-D-erythrose, a valuable chiral building block in advanced organic synthesis and drug development.[1] The protocol begins with the preparation of the precursor, (1'R)-(−)-4,6-O-Ethylidene-D-glucose, from commercially available D-glucose. This is followed by a detailed methodology for the selective oxidative cleavage of the C2-C3 vicinal diol using sodium metaperiodate to yield the target D-erythrose derivative. This guide emphasizes the causality behind critical experimental parameters, provides validated step-by-step protocols, and incorporates safety guidelines to ensure reliable and reproducible outcomes for researchers in the pharmaceutical and chemical sciences.

Introduction: The Strategic Value of Protected Erythrose

D-Erythrose, a four-carbon aldose sugar, serves as a fundamental chiral synthon in the construction of complex stereospecific molecules, including pharmaceutical intermediates and natural products.[1][2] However, its utility is often hampered by the presence of multiple hydroxyl groups, which necessitate a strategic approach of protection and deprotection. The 2,4-O-ethylidene derivative offers a stable, selectively protected form of D-erythrose that unmasks a reactive aldehyde for further elaboration while shielding other key functionalities.

The synthetic pathway detailed herein is a robust and scalable two-step process.[3] It leverages the formation of a cyclic acetal to protect the C4 and C6 hydroxyls of D-glucose, followed by a highly specific Malaprade oxidation to cleave the C2-C3 bond, effectively shortening the carbon chain and generating the desired four-carbon sugar derivative.[3][4]

Experimental Workflow Overview

The synthesis is divided into two primary stages: acetal protection of D-glucose and subsequent oxidative cleavage. This workflow is designed to be efficient, with an overall yield of up to 65% from D-glucose.[3]

Caption: Overall synthetic workflow from D-glucose to 2,4-O-Ethylidene-D-erythrose.

Part 1: Synthesis of (1'R)-(−)-4,6-O-Ethylidene-D-glucose

Principle of the Reaction

This initial step involves the acid-catalyzed reaction of D-glucose with paraldehyde, a trimer of acetaldehyde. This reaction forms a cyclic acetal, selectively protecting the primary hydroxyl group at C6 and the secondary hydroxyl at C4.[3] This protection is crucial as it prevents these positions from reacting during the subsequent oxidation step, thereby directing the cleavage to the desired C2-C3 bond. Concentrated sulfuric acid serves as the catalyst for this acetalization.[3]

Detailed Experimental Protocol

-

Reaction Setup: In a 500-mL round-bottomed flask, combine D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).[3]

-

Catalyst Addition: With manual shaking, add concentrated sulfuric acid (0.5 mL) dropwise over approximately 30 seconds. An adhesive, colorless mass will begin to form.[3]

-

Reaction Incubation: Shake the mixture mechanically for 40 minutes, then allow it to stand at room temperature for 3 days.[3]

-

Neutralization and Dissolution: Add ethanol (300 mL) to the flask. Adjust the pH to 6.5-7.0 by carefully adding a 1 N solution of potassium hydroxide in ethanol. The mixture may require gentle heating to fully dissolve the residue. Maintain the pH during this process by adding more ethanolic KOH as needed.[3]

-

Decolorization and Filtration: Add activated charcoal (5 g) to the resulting yellow solution and filter the mixture through a sintered-glass funnel containing a 2-cm pad of Celite. Wash the filter cake with hot ethanol (50 mL).[3]

-

Crystallization and Isolation: Allow the filtrate to stand overnight in a freezer at -30°C to deposit a colorless solid. Recrystallize the solid from ethanol (90 mL) at -30°C to yield the product.[3] A second crop of crystals can be obtained by concentrating the mother liquor and repeating the recrystallization.[3]

-

Drying: Dry the product under vacuum to obtain (1'R)-(−)-4,6-O-Ethylidene-D-glucose.

Expert Insights & Causality

-

Choice of Reagent: Paraldehyde is used as a stable and convenient source of acetaldehyde for the acetal formation.

-

Reaction Time: The extended 3-day reaction period at room temperature allows the equilibrium of the acetal formation to favor the thermodynamically more stable 4,6-O-protected product.

-

pH Control: Neutralization with ethanolic KOH is critical to quench the sulfuric acid catalyst and prevent acid-catalyzed degradation or deprotection of the product during workup and concentration.[3]

-

Purification: The use of charcoal removes colored impurities, and the low-temperature recrystallization from ethanol provides a highly effective method for isolating the pure product from unreacted starting materials and byproducts.[3]

Part 2: Preparation of (−)-2,4-O-Ethylidene-D-erythrose

Principle of the Reaction: The Malaprade Oxidation

This step employs the Malaprade reaction, a specific and efficient method for cleaving the carbon-carbon bond of a vicinal diol (a 1,2-diol).[4][5] Sodium metaperiodate (NaIO₄) is the oxidant of choice. It selectively attacks the C2 and C3 hydroxyl groups of the 4,6-O-ethylidene-D-glucose, which are spatially arranged in a cis configuration that facilitates the formation of a cyclic periodate ester intermediate.[5] This intermediate rapidly decomposes to yield two carbonyl compounds, in this case, the aldehyde of 2,4-O-ethylidene-D-erythrose and formic acid (from the cleavage of the C2-C3 bond).[6]

Detailed Experimental Protocol

-

Reagent Preparation: In a 1-L three-necked round-bottomed flask equipped with a thermometer and two dropping funnels, prepare a suspension of sodium metaperiodate (59.2 g, 277 mmol) in water (450 mL). Cool the flask to 0°C using an ice-water bath.[3]

-

Substrate Addition: Prepare a solution of (−)-4,6-O-ethylidene-D-glucose (29.2 g, 142 mmol) in water (120 mL). Add this solution dropwise to the periodate suspension with vigorous stirring.[3]

-

Temperature and pH Control: This is the most critical phase of the synthesis. Maintain the internal temperature below 10°C throughout the addition. Simultaneously, maintain the pH at approximately 4 by the dropwise addition of 8 N aqueous sodium hydroxide.[3]

-

Reaction Progression: After the addition is complete, continue stirring at ≤ 10°C for 3 hours, checking and adjusting the pH to 4 every 30 minutes.[3]

-

Reaction Quench and Workup: Adjust the pH to 6.5 with 8 N sodium hydroxide and continue stirring for an additional 2 hours at room temperature. This step ensures the decomposition of any remaining periodate and stabilizes the product.[3]

-

Salt Removal: Filter the reaction mixture to remove the precipitated inorganic salts (sodium iodate). Wash the filter cake thoroughly with ethanol.[3]

-

Extraction: The product is water-soluble. The filtrate must be extracted continuously with dichloromethane for 48 hours to isolate the organic product.[3]

-

Final Isolation: Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent by rotary evaporation. Caution: The product has a strong tendency to foam during solvent removal.[3] The resulting product is (−)-2,4-O-Ethylidene-D-erythrose.

Expert Insights & Causality

-

Stoichiometry: A slight excess of sodium periodate is used to ensure the complete conversion of the starting material.

-

Temperature Control: The oxidative cleavage is exothermic. Maintaining a low temperature (0-10°C) is essential to prevent over-oxidation or degradation of the aldehyde product.[3]

-

pH Management: The reaction produces formic acid, which lowers the pH. Maintaining a pH of ~4 is a balance; it is acidic enough for the reaction to proceed efficiently but not so acidic as to cause hydrolysis of the ethylidene acetal protecting group.[3]

-

Continuous Extraction: The target molecule has significant water solubility due to its hydroxyl group. Standard liquid-liquid extraction is inefficient, necessitating continuous extraction with a solvent like dichloromethane to achieve a good yield.[3]

-

Product Stability: The final product, 2,4-O-ethylidene-D-erythrose, has a known tendency to rapidly form dimers or oligomers. This can lead to variability in its physical properties, such as melting point.[3] For subsequent reactions, it is often used promptly after preparation.

Quantitative Data Summary

| Parameter | Part 1: Acetal Formation | Part 2: Oxidative Cleavage |

| Starting Material | D-Glucose | 4,6-O-Ethylidene-D-glucose |

| Key Reagent | Paraldehyde | Sodium Metaperiodate (NaIO₄) |

| Molar Ratio (Substrate:Reagent) | ~1 : 1.13 | ~1 : 1.95 |

| Reaction Temperature | Room Temperature | 0 - 10°C |

| Reaction Time | 3 days | ~5 hours |

| Typical Yield | 66%[3] | ~95% (crude)[3] |

Safety & Handling

-

Concentrated Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle only in a chemical fume hood.

-

Sodium Metaperiodate: A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All extractions and solvent removals must be performed in a well-ventilated chemical fume hood.

-

8 N Sodium Hydroxide: Highly caustic. Causes severe skin and eye burns. Handle with extreme care and appropriate PPE.

References

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (n.d.). (1'R)-(−)-2,4-O-ETHYLIDENE-D-ERYTHROSE AND ETHYL (E)-(−)-4,6-O-ETHYLIDENE-(4S,5R,1'R)-4,5,6-TRIHYDROXY-2-HEXENOATE. Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). Unlocking D-(-)-Erythrose: Synthesis, Applications, and Sourcing for B2B. InnoPharmChem. [Link]

-

Schaffer, R. (1956). A New Synthesis of D-Erythrose Derivatives from D-Arabinose1. Journal of the American Chemical Society. [Link]

-

University of Calgary. (n.d.). Chapter 24 Notes. University of Calgary. [Link]

-

Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. [Link]

Sources

Application Note: Kinetic Profiling of Glucose Transport Using Ethylidene Glucose

Abstract & Introduction

Characterizing the kinetic mechanism of Facillitated Glucose Transporters (GLUTs) requires precise chemical tools that can distinguish between the transporter's conformational states. 4,6-O-ethylidene-α-D-glucose (4,6-EG) is a critical glucose derivative for these studies. Unlike D-glucose, which binds and translocates rapidly, 4,6-EG acts as a competitive inhibitor with high specificity for the exofacial (outward-facing) binding site of GLUT1 and related isoforms.

This Application Note details the protocols for using 4,6-EG to determine kinetic parameters (

Key Applications

-

Competitive Inhibition Studies: Determination of exofacial binding affinity (

). -

Transporter Asymmetry: Distinguishing between inward-facing (

) and outward-facing ( -

Mechanism Validation: Differentiating between "simultaneous binding" and "alternating access" carrier models.

Theoretical Framework: The Alternating Access Model[1]

To interpret kinetic data using 4,6-EG, one must understand the standard model of GLUT function. The transporter oscillates between two major conformational states:[1]

- : Binding site faces the extracellular space.

- : Binding site faces the cytoplasm.

The 4,6-EG Advantage:

While D-glucose binds to both

Pathway Diagram: Competitive Inhibition by 4,6-EG

The following diagram illustrates the kinetic competition between the substrate (Glucose) and the inhibitor (4,6-EG) for the outward-facing transporter state.

Figure 1: The Alternating Access Model. Glucose (S) drives the cycle from Out to In. 4,6-EG (I) acts as a competitive dead-end inhibitor, sequestering the transporter in the

Experimental Design Strategy

The most robust method to determine the affinity of 4,6-EG is the Zero-Trans Entry Inhibition Assay . In this setup, cells are depleted of internal glucose, and the initial rate of radiolabeled substrate uptake is measured in the presence of varying concentrations of extracellular 4,6-EG.

Kinetic Parameters Table

| Parameter | Definition | Typical Value (GLUT1/RBC) | Significance |

| Substrate conc. at 1/2 | 1.5 - 2.0 mM | Affinity of transportable substrate. | |

| Inhibitor conc.[2][3][4][5] at 1/2 inhibition | ~12 - 20 mM | Affinity for the exofacial ( | |

| Max transport velocity | Variable | Capacity of the system. | |

| Temperature | Assay Temperature | 4°C - 10°C | Low temp is required to resolve initial rates manually. |

Protocol: Zero-Trans Entry Inhibition Assay

Objective: Determine the

Materials

-

Biological Model: Fresh human erythrocytes (RBCs), washed 3x in PBS.

-

Substrate (Tracer): 3-O-methyl-D-[

C]glucose (-

Note: 3-OMG is preferred over 2-DG because it is not phosphorylated, simplifying kinetic modeling (pure transport).

-

-

Inhibitor: 4,6-O-ethylidene-α-D-glucose (Sigma/Merck).

-

Stop Solution: Ice-cold PBS containing 20 µM Cytochalasin B and 100 µM Phloretin.

-

Lysis Buffer: 5% Trichloroacetic acid (TCA) or 0.1% SDS.

Workflow Diagram

Figure 2: Step-by-step workflow for the Zero-Trans Entry Inhibition Assay.

Detailed Procedure

-

Preparation of Erythrocytes:

-

Wash fresh blood 3 times with PBS (pH 7.4). Remove buffy coat.

-

Incubate packed cells at 37°C for 60 minutes in glucose-free buffer to ensure "Zero-Trans" conditions (internal glucose = 0).

-

Resuspend cells to a hematocrit of 10-20%. Keep on ice (4°C).

-

-

Reaction Mixture Setup:

-

Prepare a range of 4,6-EG concentrations (e.g., 0, 5, 10, 20, 50, 100 mM).

-

Prepare the substrate solution:

C-3-OMG at a fixed concentration near the -

Critical: Ensure all solutions are pre-equilibrated to 4°C.

-

-

Uptake Reaction:

-

To a microfuge tube, add 100 µL of Inhibitor/Substrate mix.

-

Initiate reaction by adding 100 µL of cell suspension. Vortex gently.

-

Incubate for exactly 15 seconds .

-

Validation: The uptake must be linear. If 15s is too long (uptake >15% of equilibrium), reduce time or temperature.

-

-

Termination (The "Stop"):

-

Rapidly add 1 mL of ice-cold Stop Solution (PBS + 20 µM Cytochalasin B).

-

Why? Cytochalasin B is a potent endofacial inhibitor; combined with cold temp and dilution, it instantly freezes the transporter state.

-

-

Processing:

-

Centrifuge immediately (10,000 x g, 30s). Aspirate supernatant.

-

Wash pellet once with ice-cold Stop Solution.

-

Lyse pellet with 0.5 mL 5% TCA or SDS.

-

Transfer lysate to scintillation vials, add cocktail, and count (DPM).

-

Data Analysis & Interpretation

Calculation of Initial Rates ( )

Convert DPM to concentration using the specific activity of the isotope.

Lineweaver-Burk Analysis

Plot

-

Pattern: You should observe Competitive Inhibition .

-

Y-intercept (

): Unchanged. 4,6-EG does not affect the catalytic rate of the transporter, only the binding. -

X-intercept (

): Shifts closer to zero (apparent

-

Calculation of

For competitive inhibition, the apparent

- = Concentration of 4,6-EG.[3][4][5]

-

= Inhibition constant (dissociation constant for the

Reporting Results:

A

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Non-Linear Uptake | Reaction time too long. | Reduce time to 5-10s or lower temp to 0°C. |

| High Background | Incomplete washing or cell lysis. | Use Phloretin in the stop buffer; ensure 2x washes. |

| No Inhibition | 4,6-EG degradation or saturation. | Prepare fresh inhibitor; ensure [I] is 5-10x the expected |

| Hemolysis | Osmotic shock. | Ensure all buffers (including Stop Solution) are isotonic (approx 300 mOsm). |

References

-

Baker, G. F., & Widdas, W. F. (1973). The permeation of human red cells by 4,6-O-ethylidene-α-D-glucopyranose (ethylidene glucose).[5] The Journal of Physiology.

-

Devés, R., & Krupka, R. M. (1981). Reaction of the glucose carrier in erythrocytes with inhibitors.[6] Evidence for an alternating conformation model. Journal of Biological Chemistry.

-

Lowe, A. G., & Walmsley, A. R. (1986). The kinetics of glucose transport in human red blood cells. Biochimica et Biophysica Acta (BBA).[7]

-

MedChemExpress. 4,6-O-Ethylidene-α-D-glucose Product Information & Kinetic Data.

Sources

- 1. justintimemedicine.com [justintimemedicine.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4,6-O-Ethylidene-α-D-glucose (Standard) | Cancer Immunotherapy Trials Network [citninfo.org]

- 5. The permeation of human red cells by 4,6-O-ethylidene- -D-glucopyranose (ethylidene glucose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An experimental test for cyclic versus linear transport models. The mechanisms of glucose and choline transport in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the Mechanism of d-Glucose Accelerated Exchange in GLUT1 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of 3-O-Alkyl Derivatives of 4,6-O-Ethylidene-D-glucose

Executive Summary

The synthesis of 3-O-alkyl derivatives of 4,6-O-ethylidene-D-glucose represents a critical workflow in the development of glycomimetics, specifically for GLUT1 inhibition studies and the generation of non-ionic surfactants. While the 4,6-O-benzylidene group is the standard scaffold in carbohydrate chemistry, the 4,6-O-ethylidene group offers unique steric properties and a distinct lipophilicity profile (LogP) that is often required for specific membrane transport applications.

This guide addresses the primary synthetic challenge: Regioselectivity . In 4,6-O-protected glucopyranosides, the C2-hydroxyl group is inherently more acidic and reactive than the C3-hydroxyl group. Standard alkylation (NaH/RX) typically yields C2-substituted or 2,3-disubstituted mixtures. To achieve high-fidelity 3-O-alkylation , this protocol utilizes a Copper(II)-mediated chelation strategy , effectively masking the C2 position and directing the electrophile to C3.

Strategic Analysis & Pathway

The Challenge of Regioselectivity

In a typical 4,6-O-protected glucoside:

-

O-2 (Axial-like environment): Enhanced acidity due to the inductive effect of the anomeric center.

-

O-3 (Equatorial): Less acidic, often sterically shielded in specific conformations.

Direct Alkylation:

Synthetic Workflow

The synthesis is broken down into three validated protocols:

-

Scaffold Construction: Synthesis of Methyl 4,6-O-ethylidene-α-D-glucopyranoside.

-

Chelation Control: Formation of the transient Copper(II) complex.

-

Directed Alkylation: Regioselective installation of the alkyl group.

Figure 1: Strategic workflow for the regioselective synthesis of 3-O-alkyl-4,6-O-ethylidene derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4,6-O-Ethylidene-α-D-glucopyranoside

Objective: Create the bicyclic acetal scaffold. We utilize Methyl α-D-glucopyranoside as the starting material to lock the anomeric position, preventing mutarotation and side reactions during the harsh alkylation step.

Reagents:

-

Methyl α-D-glucopyranoside (10.0 g, 51.5 mmol)

-

Paraldehyde (15 mL, ~110 mmol) - Source of ethylidene

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 g)

-

Chloroform (CHCl₃) or Dichloromethane (DCM) (100 mL)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but drying agents like molecular sieves can be used), suspend Methyl α-D-glucopyranoside in CHCl₃.

-

Addition: Add Paraldehyde and p-TsOH.

-

Reaction: Heat the mixture to reflux (approx. 60°C) with vigorous stirring. The suspension will gradually clear as the product forms and dissolves.

-

Critical Checkpoint: Monitor by TLC (System: EtOAc/Hexane 2:1). The product (Rf ~0.5) will appear less polar than the starting material (Rf ~0.0).

-

-

Quench: After 4-6 hours (or upon completion), cool to room temperature. Add solid NaHCO₃ (1.0 g) to neutralize the acid catalyst. Stir for 15 minutes.

-

Workup: Filter the mixture to remove salts. Wash the filtrate with water (2 x 50 mL) to remove unreacted sugar. Dry the organic layer over anhydrous Na₂SO₄.[1]

-

Purification: Concentrate under reduced pressure. The residue is often a crystalline solid. Recrystallize from Ethanol/Hexane or purifying via flash chromatography (EtOAc/Hexane) if necessary.

-

Expected Yield: 60-75%

-

Characterization: ¹H NMR should show the characteristic ethylidene quartet (~4.7 ppm) and doublet (~1.3 ppm).

-

Protocol B: Regioselective 3-O-Alkylation via Copper(II) Chelation

Objective: Selectively alkylate the O-3 position by blocking O-2 via a copper complex. Mechanism: The deprotonated O-2 and O-3 form a five-membered chelate with Cu(II). The O-2 oxygen, being closer to the anomeric center, is more tightly bound in the complex, rendering the O-3 oxygen more nucleophilic (or accessible) for attack by the alkyl halide.

Reagents:

-

Methyl 4,6-O-ethylidene-α-D-glucopyranoside (2.20 g, 10 mmol)

-

Sodium Hydride (NaH), 60% dispersion in oil (0.88 g, 22 mmol) - 2.2 equivalents

-

Copper(II) Chloride (CuCl₂), anhydrous (1.48 g, 11 mmol) - 1.1 equivalents

-

Alkyl Halide (R-X) (12-15 mmol) - 1.2-1.5 equivalents (e.g., Benzyl bromide, Methyl iodide, Allyl bromide)

-

Tetrahydrofuran (THF), anhydrous (50 mL) or DMF (if R-X is unreactive)

Procedure:

-

Chelate Formation:

-